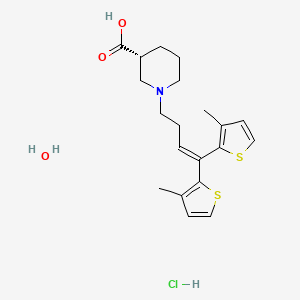

Tiagabine hydrochloride hydrate

Descripción general

Descripción

La tiagabina clorhidrato hidrato es un fármaco anticonvulsivo ampliamente utilizado para el tratamiento de la epilepsia. Aumenta selectivamente la concentración de ácido gamma-aminobutírico en las neuronas presinápticas y las células gliales, lo que es eficaz para la terapia . La tiagabina clorhidrato hidrato también se utiliza para tratar trastornos de ansiedad, trastornos de pánico, trastornos de estrés postraumático y dolor neuropático .

Mecanismo De Acción

La tiagabina clorhidrato hidrato ejerce sus efectos inhibiendo selectivamente la recaptación de ácido gamma-aminobutírico en las neuronas presinápticas y las células gliales. Esta inhibición aumenta la concentración de ácido gamma-aminobutírico en la hendidura sináptica, mejorando sus efectos inhibitorios sobre la neurotransmisión. Los principales objetivos moleculares son los transportadores de ácido gamma-aminobutírico, que son responsables de la recaptación de ácido gamma-aminobutírico .

Análisis Bioquímico

Biochemical Properties

Tiagabine hydrochloride hydrate operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . By this action, this compound blocks GABA uptake into presynaptic neurons, permitting more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons. It enhances the activity of gamma aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system . This results in an increase in the concentration of GABA in presynaptic neurons and glial cells, thereby influencing cell function .

Molecular Mechanism

It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons, and allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells .

Temporal Effects in Laboratory Settings

It is known that this compound is substantially metabolized (98%) in the liver, primarily by CYP3A4 .

Dosage Effects in Animal Models

This compound is active in a number of animal seizure models, protecting against seizures induced by chemical stimuli

Metabolic Pathways

This compound is likely metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of tiagabine is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 1.0 L/kg, and plasma protein binding is 96%

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de tiagabina clorhidrato hidrato implica la síntesis de la base tiagabina seguida de su conversión a la sal de clorhidrato. El complejo de inclusión de tiagabina y 2-hidroxipropil-beta-ciclodextrina se puede preparar mediante el método de liofilización. Cantidades equimolares de base tiagabina y 2-hidroxipropil-beta-ciclodextrina se dispersan en agua y se agitan durante 24 horas a 27 °C .

Métodos de Producción Industrial

La producción industrial de tiagabina clorhidrato hidrato normalmente implica la síntesis a gran escala de la base tiagabina, seguida de su conversión a la sal de clorhidrato. El proceso incluye pasos de purificación para garantizar la calidad y estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La tiagabina clorhidrato hidrato experimenta diversas reacciones químicas, que incluyen:

Oxidación: La tiagabina se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la tiagabina en sus formas reducidas.

Sustitución: La tiagabina puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución.

Productos Mayores Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de tiagabina .

Aplicaciones Científicas De Investigación

La tiagabina clorhidrato hidrato tiene numerosas aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos Similares

Vigabatrina: Otro anticonvulsivo que inhibe la gamma-aminobutírico transaminasa, aumentando los niveles de ácido gamma-aminobutírico.

Gabapentina: Un análogo del ácido gamma-aminobutírico utilizado para tratar la epilepsia y el dolor neuropático.

Pregabalina: Similar a la gabapentina, utilizada para la epilepsia y el dolor neuropático.

Singularidad

La tiagabina clorhidrato hidrato es única en su inhibición selectiva de la recaptación de ácido gamma-aminobutírico, lo que la distingue de otros anticonvulsivos que pueden tener mecanismos de acción más amplios. Esta selectividad hace que la tiagabina sea particularmente eficaz para aumentar los niveles de ácido gamma-aminobutírico sin afectar otros sistemas neurotransmisores .

Propiedades

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCGZMZXXVHCF-GGMCWBHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-57-4 | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)

![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)